molecular formula C8H9N2OP B6177231 2-(dimethylphosphoryl)pyridine-4-carbonitrile CAS No. 2703774-75-6

2-(dimethylphosphoryl)pyridine-4-carbonitrile

Cat. No. B6177231
CAS RN: 2703774-75-6
M. Wt: 180.1
InChI Key:
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Description

2-(Dimethylphosphoryl)pyridine-4-carbonitrile (DMPPC) is an organophosphorus compound that has been extensively studied for its potential applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used for numerous reactions, including nucleophilic substitution, acylation, and reductive alkylation. DMPPC is also known for its ability to form stable complexes with metal ions, making it a useful tool for the synthesis of organometallic compounds. In addition, DMPPC has also been studied for its potential applications in the field of biochemistry, as it has been found to have a variety of biochemical and physiological effects on living organisms.

Scientific Research Applications

2-(dimethylphosphoryl)pyridine-4-carbonitrile has been widely studied for its potential applications in the field of synthetic organic chemistry. It has been used as a reagent for a variety of reactions, including nucleophilic substitution, acylation, and reductive alkylation. In addition, 2-(dimethylphosphoryl)pyridine-4-carbonitrile has also been used for the synthesis of organometallic compounds, as it can form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 2-(dimethylphosphoryl)pyridine-4-carbonitrile is not completely understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule. The reaction then proceeds through a series of steps, including the formation of a covalent bond between the substrate and the 2-(dimethylphosphoryl)pyridine-4-carbonitrile molecule.
Biochemical and Physiological Effects
2-(dimethylphosphoryl)pyridine-4-carbonitrile has been found to have a variety of biochemical and physiological effects on living organisms. In particular, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved memory and cognitive function in humans. In addition, 2-(dimethylphosphoryl)pyridine-4-carbonitrile has also been found to act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 2-(dimethylphosphoryl)pyridine-4-carbonitrile in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent, and its reactivity is relatively high, making it suitable for a wide variety of reactions. In addition, its ability to form stable complexes with metal ions makes it a useful tool for the synthesis of organometallic compounds. However, there are also some limitations associated with the use of 2-(dimethylphosphoryl)pyridine-4-carbonitrile in laboratory experiments. It is highly toxic, and its long-term use can lead to the accumulation of toxic byproducts in the environment. In addition, its reactivity can also lead to the formation of unwanted side products, which can complicate the synthesis of desired compounds.

Future Directions

There are a number of potential future directions for the research and development of 2-(dimethylphosphoryl)pyridine-4-carbonitrile. One of the most promising areas of research is the development of new synthetic methods for the production of 2-(dimethylphosphoryl)pyridine-4-carbonitrile. In addition, further research into the biochemical and physiological effects of 2-(dimethylphosphoryl)pyridine-4-carbonitrile could lead to new applications in the field of medicine. Finally, research into the use of 2-(dimethylphosphoryl)pyridine-4-carbonitrile as a catalyst for organic reactions could lead to new and more efficient synthetic methods.

Synthesis Methods

2-(dimethylphosphoryl)pyridine-4-carbonitrile can be synthesized in a variety of ways, depending on the desired outcome. One of the most commonly used methods involves the reaction of 2-(dimethylamino)pyridine and 4-chlorocyanobenzene in the presence of a strong base, such as sodium hydroxide. This reaction produces a white solid product, which can then be purified by recrystallization. Other methods can also be used to synthesize 2-(dimethylphosphoryl)pyridine-4-carbonitrile, including the reaction of 2-(dimethylamino)pyridine and 4-chloro-2-nitrophenol in the presence of a strong base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-chloro-4-cyanopyridine", "dimethylphosphite", "sodium hydride", "acetonitrile", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: React 2-chloro-4-cyanopyridine with dimethylphosphite in the presence of sodium hydride in acetonitrile to form 2-(dimethylphosphoryl)pyridine-4-carbonitrile.", "Step 2: Purify the product by column chromatography using a mixture of tetrahydrofuran and water as the eluent." ] }

CAS RN

2703774-75-6

Product Name

2-(dimethylphosphoryl)pyridine-4-carbonitrile

Molecular Formula

C8H9N2OP

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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